molecular formula C11H15ClN2O2 B3011107 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide CAS No. 2411295-91-3

2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide

Cat. No.: B3011107
CAS No.: 2411295-91-3
M. Wt: 242.7
InChI Key: YJPRQHSXQWUMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a chloro group and an isopropoxy group, making it a versatile molecule for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide typically involves the reaction of 2-chloropyridine with isopropanol in the presence of a base to form the isopropoxy derivative. This intermediate is then reacted with propanoyl chloride under suitable conditions to yield the final product. The reaction conditions often include the use of solvents like toluene or dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous processing techniques to enhance safety and productivity. Continuous crystallization methods are employed to ensure the consistent quality and yield of the product. The use of automated systems and real-time monitoring helps in optimizing the reaction conditions and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions include substituted pyridines, amines, and various coupled products depending on the reagents and conditions used.

Scientific Research Applications

2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in collagen synthesis, thereby exhibiting antifibrotic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide stands out due to its unique combination of a chloro group and an isopropoxy group on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-chloro-N-(2-propan-2-yloxypyridin-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7(2)16-10-6-9(4-5-13-10)14-11(15)8(3)12/h4-8H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPRQHSXQWUMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=CC(=C1)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.